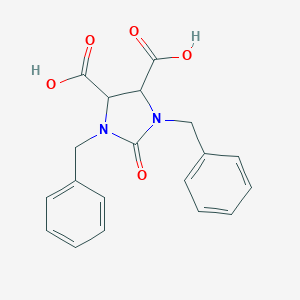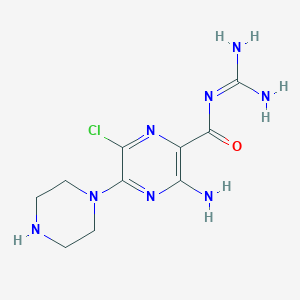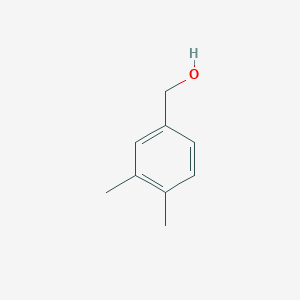
(3-Bromo-2,6-difluorophenyl)methanol
概要
説明
(3-Bromo-2,6-difluorophenyl)methanol is a useful research compound. Its molecular formula is C7H5BrF2O and its molecular weight is 223.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Methanol as a Chemical Resource
Methanol and its derivatives play a crucial role in various scientific applications, from serving as solvents in chemical reactions to being precursors for the synthesis of more complex molecules. For instance, methanol is utilized in energy recovery systems and serves as a carbon source for methanotrophs, bacteria that can convert methane to valuable products like single-cell protein, biopolymers, and soluble metabolites (Strong, Xie, & Clarke, 2015)[https://consensus.app/papers/methane-resource-methanotrophs-value-strong/b6751b7650ff5193b9ba7cbf3ade2726/?utm_source=chatgpt]. Such applications highlight the versatility of methanol-related compounds in biotechnological fields.
Catalysis and Chemical Synthesis
In catalysis, methanol acts as an intermediate in the production of other chemicals. For example, it's involved in the synthesis of formaldehyde, which is a precursor to many resins and plastics. The process of converting methanol to formaldehyde involves catalysts that could potentially be modified or mimicked using (3-Bromo-2,6-difluorophenyl)methanol, depending on its reactivity and the presence of functional groups that can participate in catalytic cycles.
Renewable Energy and Fuel Cells
Methanol is also a candidate for renewable energy applications, such as in direct methanol fuel cells, where it serves as a fuel source (Heinzel & Barragán, 1999)[https://consensus.app/papers/review-methanol-crossover-methanol-fuel-cells-heinzel/5611517ca7e950f2be52aff11ef31866/?utm_source=chatgpt]. The structural and electronic properties of this compound could be explored for similar applications in energy conversion and storage, where its specific substituents might influence the efficiency and stability of the process.
Environmental Applications
Compounds derived from methanol, including potentially this compound, can be used in environmental applications such as bioremediation and as markers for monitoring the degradation of organic materials (Jalbert et al., 2019)[https://consensus.app/papers/methanol-marker-detection-insulating-paper-degradation-jalbert/e7b6ec98dc6a5f13a15cb569c5135b20/?utm_source=chatgpt]. The unique properties of such compounds, due to their halogenation, might offer new avenues for detecting and analyzing environmental pollutants.
特性
IUPAC Name |
(3-bromo-2,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUWCHLKAFPIDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623506 | |
| Record name | (3-Bromo-2,6-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438050-05-6 | |
| Record name | (3-Bromo-2,6-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
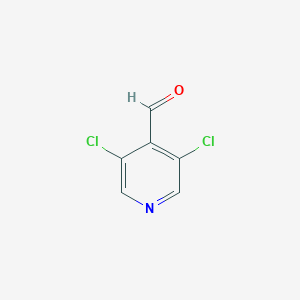
![Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B151375.png)

![Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI)](/img/structure/B151378.png)
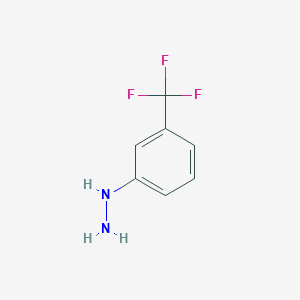


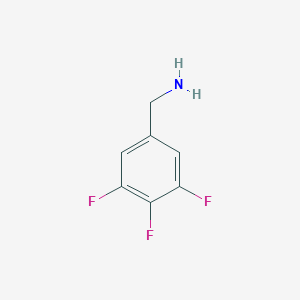
![[3-(Methylamino)propyl]triphenylphosphonium Bromide](/img/structure/B151396.png)

